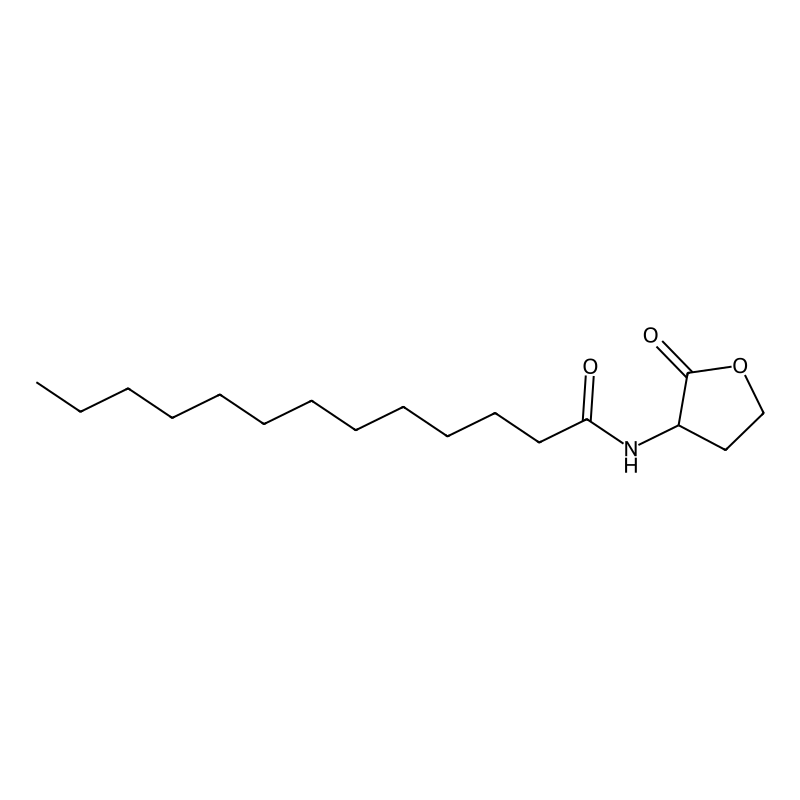N-(2-oxooxolan-3-yl)tridecanamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
N-(2-oxooxolan-3-yl)tridecanamide, also known as N-tridecanoyl-L-homoserine lactone (N-THSL), is a synthetic molecule with a structure similar to natural signaling molecules called homoserine lactones (HSLs) produced by bacteria []. HSLs play a crucial role in bacterial communication, known as quorum sensing, which allows bacteria to coordinate gene expression based on population density []. N-THSL mimics natural HSLs and is used in scientific research to study quorum sensing and its influence on bacterial behavior.
Molecular Structure Analysis
N-(2-oxooxolan-3-yl)tridecanamide possesses a unique structure containing several key features:
- Oxolan-3-yl ring: This five-membered heterocyclic ring contains one oxygen atom and two carbon atoms. The carbonyl group (C=O) attached to the ring at position 2 is another key feature.
- Tridecanamide chain: This chain consists of thirteen carbon atoms (trideca) linked together with a terminal amide group (C-O-NH2). The amide nitrogen is linked to the oxolan-3-yl ring.
This combination of a heterocyclic ring with a fatty acid chain is what allows N-THSL to mimic natural HSLs and interact with bacterial receptors.
Chemical Reactions Analysis
The specific synthesis pathways for N-THSL are not widely reported in scientific literature. However, the general synthesis of HSLs involves acylation of L-homoserine with a specific fatty acid derivative []. N-THSL likely follows a similar process where tridecanoyl chloride or another reactive tridecanoyl derivative reacts with L-homoserine to form the final product.
Physical And Chemical Properties Analysis
Data on the specific physical and chemical properties of N-THSL is scarce in scientific literature. Due to its structural similarity to other HSLs, it's expected to be:
- Solid at room temperature
- Insoluble in water but soluble in organic solvents like chloroform and methanol
- Relatively stable at neutral pH but may hydrolyze under acidic or basic conditions
N-THSL functions by mimicking natural HSLs in bacterial communication (quorum sensing). Bacteria use HSLs to detect their population density. As the bacterial population grows, the concentration of HSLs in the environment increases. When this concentration reaches a threshold level, bacteria can sense it and activate specific genes required for group behaviors like biofilm formation, bioluminescence, or virulence factor production []. N-THSL can bind to the same receptors as natural HSLs, thereby influencing gene expression and bacterial behavior in a controlled manner. Researchers can utilize N-THSL to study these processes and develop strategies to disrupt quorum sensing and control bacterial infections [].








